molecular formula C14H26ClNO2 B6205105 ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride CAS No. 2694727-73-4

ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride

Cat. No.: B6205105
CAS No.: 2694727-73-4
M. Wt: 275.8
InChI Key:
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Description

Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique cyclobutane ring structure, which is substituted with an ethyl ester and a cyclohexylamino group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes under UV light or using a photochemical reactor.

    Introduction of the Amino Group: The cyclohexylamino group is introduced via nucleophilic substitution. This can be achieved by reacting cyclohexylamine with a suitable electrophile, such as a halogenated cyclobutane derivative.

    Esterification: The carboxylic acid group on the cyclobutane ring is esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods include:

    Flow Chemistry: Utilizing microreactors to control reaction conditions precisely, leading to higher efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity, reducing the need for harsh conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its effects on cellular processes.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylamino group may facilitate binding to these targets, while the ester moiety can undergo hydrolysis to release active metabolites. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-[(cyclohexylamino)methyl]cyclopropane-1-carboxylate hydrochloride: Similar structure but with a cyclopropane ring instead of cyclobutane.

    Methyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride: Similar structure but with a methyl ester instead of ethyl ester.

Uniqueness

This compound is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Its stability as a hydrochloride salt and its potential for diverse chemical modifications make it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2694727-73-4

Molecular Formula

C14H26ClNO2

Molecular Weight

275.8

Purity

95

Origin of Product

United States

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